molecular formula C15H14ClFN2S B1224008 1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea

Cat. No. B1224008
M. Wt: 308.8 g/mol
InChI Key: CAZHFDOAPGZBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea is a member of thioureas.

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • A study by Hussain et al. (2020) explored the synthesis of new bioactive Cu(I) thiourea derivatives, including compounds similar to 1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea. They focused on their synthesis, structure, and molecular docking studies.
    • Gündoğdu et al. (2017) determined the structure of two structural analogs of this compound using synchrotron X-ray powder diffraction.
  • Biological Activity and Applications :

    • The study by Rahman et al. (2021) on thiourea derivatives, including compounds structurally similar to the one , demonstrated their potential as enzyme inhibitors and mercury sensors.
    • Mary et al. (2016) conducted a study on a thiourea derivative, providing insights into its structure and potential application in drug development.
  • Materials Science and Pharmaceutical Applications :

    • Nagaraju et al. (2018) discussed the importance of substituted thiophenes, similar to the compound , for their wide spectrum of biological activities and applications in materials science.
    • A study by Deng and Yang (1994) explored molecular structures and electronic functional properties of organic crystals including thiourea derivatives.
  • Chemical Properties and Reactions :

  • Crystal Structure Determination :

    • The crystal structure of related compounds was determined in studies like those by Saeed et al. (2005) and Limban et al. (2011), providing insights into their molecular configuration and potential applications.

properties

Product Name

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea

Molecular Formula

C15H14ClFN2S

Molecular Weight

308.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C15H14ClFN2S/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,19,20)

InChI Key

CAZHFDOAPGZBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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